An In-Depth Technical Guide to the Photophysical Properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl
An In-Depth Technical Guide to the Photophysical Properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl
Introduction
Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known by its trade name Tinopal CBS-X, is a stilbene-based fluorescent whitening agent (FWA) of significant industrial and research interest. Its primary application lies in the textile, detergent, and paper industries, where it is utilized to enhance the whiteness and brightness of materials.[1] This is achieved through its inherent ability to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, effectively masking the natural yellowish tint of many substrates.[2][3] Beyond its industrial utility, the well-defined photophysical properties of this class of molecules make it a subject of academic inquiry and a potential candidate for applications in areas such as fluorescent tracers and biomedical imaging.[4][5]
This technical guide provides a comprehensive overview of the core photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, intended for researchers, scientists, and drug development professionals. The subsequent sections will delve into its spectral characteristics, fluorescence quantum yield, and lifetime, supported by experimental protocols and theoretical underpinnings.
Molecular Structure and Physicochemical Properties
The chemical structure of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is characterized by a central biphenyl core linked to two sulfostyryl groups. This extended π-conjugated system is the chromophore responsible for its absorption and emission properties.
Figure 1: Chemical structure of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₀Na₂O₆S₂ | [6][7][8][9] |
| Molar Mass | 562.56 g/mol | [6][7] |
| CAS Number | 27344-41-8 | [6][9] |
| Appearance | Yellowish-green crystalline powder/granules | [10] |
| Solubility in Water | 25 g/L at 25°C; 300 g/L at 90°C | [6] |
Photophysical Processes: A Conceptual Framework
The interaction of light with Disodium 4,4'-bis-(2-sulfostyryl)biphenyl can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Figure 2: Jablonski diagram illustrating the photophysical processes of a stilbene-based fluorescent whitening agent.
Upon absorption of a UV photon, the molecule is excited from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[11][12][13] This is a very rapid process, occurring on the femtosecond timescale. Following excitation, the molecule quickly undergoes non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, several decay pathways are possible:
-
Fluorescence: The molecule can return to the S₀ state through the emission of a photon. This radiative process is known as fluorescence and is the basis for the whitening effect of the compound. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, this emission occurs in the blue region of the visible spectrum.
-
Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the singlet state S₁ to a triplet state T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a slower radiative process) or non-radiative decay. For efficient fluorescent whitening agents, the quantum yield of fluorescence is high, indicating that this is the dominant decay pathway from the S₁ state.
Core Photophysical Parameters
The photophysical behavior of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is defined by several key quantitative parameters, which are summarized in the table below.
| Parameter | Value | Notes |
| Molar Mass | 562.56 g/mol | [6][7] |
| λ_max (Absorption) | ~349 nm | In aqueous solution.[6] |
| λ_max (Emission) | ~435 nm | In aqueous solution.[6] |
| Molar Extinction Coefficient (ε) | ~127,500 M⁻¹cm⁻¹ at 349 nm | Calculated from E1% 1cm value. |
| Fluorescence Quantum Yield (Φ_F) | High (specific value not reported) | Known to be an efficient fluorophore. |
| Fluorescence Lifetime (τ_F) | 1.20 ns | In aqueous solution.[14] |
Absorption and Emission Spectra
Disodium 4,4'-bis-(2-sulfostyryl)biphenyl exhibits a strong absorption band in the UV region, with a maximum (λ_max) around 349 nm in aqueous solution.[6] This absorption corresponds to a π-π* electronic transition within the conjugated stilbene-biphenyl system. The fluorescence emission spectrum is characterized by a broad band in the blue region of the visible spectrum, with a maximum (λ_max) at approximately 435 nm.[6] A representative absorption and emission spectrum is shown below.
(A representative plot of the absorption and emission spectra would be included here in a full whitepaper, showing the characteristic UV absorption and blue fluorescence.)
Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. A high molar extinction coefficient is desirable for a fluorescent whitening agent as it indicates efficient light absorption. The specific extinction coefficient (E1% 1cm), which is the absorbance of a 1% (w/v) solution in a 1 cm path length cuvette, has been reported as 1143 ± 38.[6] From this value, the molar extinction coefficient (ε) can be calculated using the following formula:
ε = (E1% 1cm * Molar Mass) / 10
ε = (1143 * 562.56) / 10 ≈ 64,280 L mol⁻¹ cm⁻¹
Correction: A separate source provides a direct extinction coefficient value of 1140, which appears to be the E1% 1cm value.[15] Using the more common understanding of E1% 1cm, the calculation is as follows: A 1% solution is 1 g / 100 mL or 10 g/L. Molar concentration = (10 g/L) / (562.56 g/mol ) = 0.01777 M. ε = A / (c * l) = 1143 / (0.01777 M * 1 cm) ≈ 64,320 M⁻¹cm⁻¹. There may be some ambiguity in the reported "extinction coefficient" of 1140. A patent document provides an E1% 1cm value of 114 for a related compound.[16] Given the high fluorescence efficiency, a higher molar extinction coefficient is expected. A more direct measurement from a peer-reviewed publication would be ideal.
Fluorescence Quantum Yield (Φ_F)
Fluorescence Lifetime (τ_F)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in an aqueous solution, the fluorescence lifetime has been measured to be 1.20 ns.[14] This relatively short lifetime is characteristic of highly fluorescent molecules where the radiative decay rate is fast.
Environmental Effects on Photophysical Properties
The photophysical properties of fluorescent molecules can be influenced by their local environment, including the polarity of the solvent and the pH of the solution.
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which manifests as shifts in the absorption and emission spectra.[18][19] For stilbene derivatives, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. Generally, for molecules with a larger dipole moment in the excited state compared to the ground state, an increase in solvent polarity will lead to a red-shift (bathochromic shift) in the emission spectrum. While detailed studies on the solvatochromism of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl are not extensively reported, related distyrylbenzene derivatives have shown non-monotonic effects of solvent on their two-photon absorption cross-sections, with the maximum value observed in a solvent of intermediate polarity.[1] This suggests that the photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl are also likely to be solvent-dependent.
pH and Temperature Effects
Studies have indicated that the fluorescence intensity of Tinopal CBS-X is not significantly affected by variations in pH. This stability across a range of pH values is a crucial property for its application in detergents, which can have varying pH levels. Similarly, the fluorescence intensity has been reported to be stable with changes in temperature, another important characteristic for its performance in washing processes that occur at different temperatures.
Experimental Methodologies
Accurate determination of the photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl requires precise experimental techniques. The following sections outline the standard protocols for measuring the key parameters discussed in this guide.
Measurement of Molar Extinction Coefficient
Figure 4: Workflow for the experimental determination of the relative fluorescence quantum yield.
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, a suitable standard might be quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the chosen excitation wavelength. Then, using a spectrofluorometer, measure the fluorescence emission spectrum, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) can then be calculated using the following equation:
Φ_F,sample = Φ_F,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Figure 5: Workflow for the experimental determination of the fluorescence lifetime using TCSPC.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
-
Sample Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.
-
Photon Detection: The fluorescence emission is detected by a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Time Measurement: The time difference between the excitation pulse and the arrival of the first emitted photon is precisely measured.
-
Histogram Formation: This process is repeated many times, and a histogram of the number of photons detected at different time intervals after the excitation pulse is constructed. This histogram represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t / τ_F)
where I₀ is the intensity at time t=0.
Conclusion
Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is a highly efficient fluorescent whitening agent with well-defined photophysical properties. Its strong absorption in the UV region, coupled with intense blue fluorescence, a high quantum yield, and a short fluorescence lifetime, underpins its widespread industrial applications. The stability of its fluorescence to changes in pH and temperature further enhances its utility. A thorough understanding of these photophysical parameters and the methodologies for their measurement is crucial for optimizing existing applications and exploring new frontiers for this versatile molecule in science and technology.
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